molecular formula C23H26N2O3 B2371713 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide CAS No. 946245-35-8

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Cat. No.: B2371713
CAS No.: 946245-35-8
M. Wt: 378.472
InChI Key: PEFYZTFGTQRIOC-UHFFFAOYSA-N
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Description

The compound “N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a cyclopropanecarbonyl group, and an isopropoxybenzamide group. These groups are common in many pharmaceuticals and could suggest that this compound has potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the isopropoxybenzamide group. The exact methods would depend on the specific starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central tetrahydroquinoline ring. The exact structure would depend on the specific positions of the groups on the ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could participate in hydrolysis reactions, and the tetrahydroquinoline ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Formation and Reactivity of Heterocyclic Compounds

Research on the formation of heterocyclic rings containing nitrogen, such as tetrahydroquinolines, involves studying the condensation reactions of related compounds. These studies explore the reactivity of different substituents attached to the tetrahydroquinoline backbone, contributing to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design. For instance, studies have detailed the cyclisation reactions of orthanilamides to form tetrahydroquinazolines, a process significant for synthesizing compounds with similar structures to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide (Hanumanthu et al., 1976).

Cyclopropanation and Ring Formation

Specific research has focused on the cyclopropanation processes and their role in synthesizing constrained cyclic compounds. For example, the synthesis of derivatives that are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through cyclopropanation of tetrahydroquinoline carboxylic acid exemplifies the methodological advancements in constructing complex molecules with potential biological activity (Szakonyi et al., 2002).

Development of Synthetic Methods

The development of efficient synthetic routes for compounds structurally related to this compound highlights the importance of these studies in facilitating the production of bioactive molecules. Research into practical and scalable synthetic methods for similar compounds reveals insights into optimizing reaction conditions, reducing environmental impact, and improving yield, which are critical considerations for pharmaceutical manufacturing (Yoshida et al., 2014).

Catalysis and Molecular Transformation

Catalyzed reactions, such as Rh(III)-catalyzed olefination and Pd-catalyzed coupling-cyclization, underscore the versatility of tetrahydroquinoline derivatives in constructing complex molecular architectures. These catalytic processes enable the selective formation of valuable products, demonstrating the potential of this compound and related compounds in synthetic organic chemistry and drug discovery (Rakshit et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFYZTFGTQRIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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